
Tert-butyl (R)-3-(6-(dibenzylamino)-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl ®-3-(6-(dibenzylamino)-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and a purine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl ®-3-(6-(dibenzylamino)-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the tert-butyl group. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl ®-3-(6-(dibenzylamino)-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be selectively oxidized to form primary alcohols.
Reduction: Reduction reactions can modify the purine derivative, potentially altering its biological activity.
Substitution: Substitution reactions can occur at the pyrrolidine ring or the purine derivative, leading to the formation of new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The conditions often involve specific catalysts and solvents to achieve the desired selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butyl group typically results in the formation of primary alcohols .
Wissenschaftliche Forschungsanwendungen
Tert-butyl ®-3-(6-(dibenzylamino)-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Tert-butyl ®-3-(6-(dibenzylamino)-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl ®-3-(6-(dibenzylamino)-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate: shares similarities with other purine derivatives and pyrrolidine-containing compounds.
Tert-butyl esters: These compounds also feature the tert-butyl group and are used in various synthetic applications.
Uniqueness
The uniqueness of Tert-butyl ®-3-(6-(dibenzylamino)-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate lies in its combination of structural elements, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple scientific fields .
Eigenschaften
Molekularformel |
C28H32N6O3 |
|---|---|
Molekulargewicht |
500.6 g/mol |
IUPAC-Name |
tert-butyl (3R)-3-[6-(dibenzylamino)-8-oxo-7H-purin-9-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C28H32N6O3/c1-28(2,3)37-27(36)32-15-14-22(18-32)34-25-23(31-26(34)35)24(29-19-30-25)33(16-20-10-6-4-7-11-20)17-21-12-8-5-9-13-21/h4-13,19,22H,14-18H2,1-3H3,(H,31,35)/t22-/m1/s1 |
InChI-Schlüssel |
FMJRVNWBIFUYFR-JOCHJYFZSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)N2C3=C(C(=NC=N3)N(CC4=CC=CC=C4)CC5=CC=CC=C5)NC2=O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2C3=C(C(=NC=N3)N(CC4=CC=CC=C4)CC5=CC=CC=C5)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



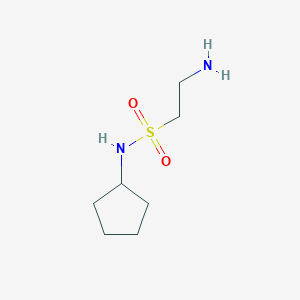
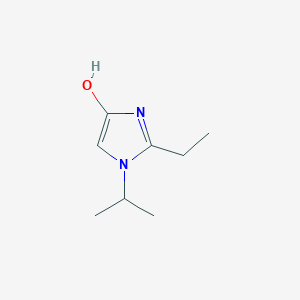
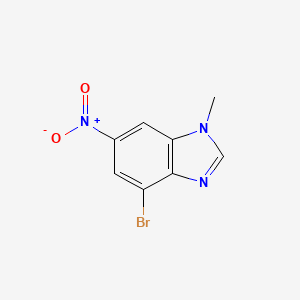

![6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonitrile](/img/structure/B13921935.png)
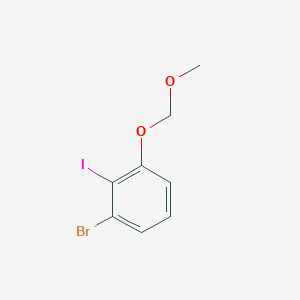


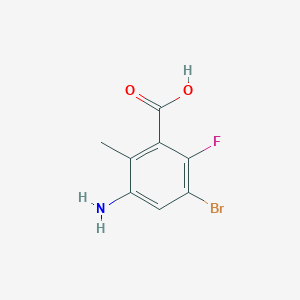
![6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13921969.png)



